Cyclohepten-1-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

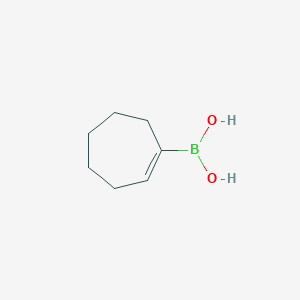

Cyclohepten-1-ylboronic acid is an organoboron compound with the molecular formula C7H13BO2. It is characterized by a seven-membered cycloheptene ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclohepten-1-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of cycloheptene with borane, followed by oxidation to yield the boronic acid. Another method includes the use of organolithium or Grignard reagents to introduce the boronic acid functionality onto the cycloheptene ring.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohepten-1-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium catalysts and aryl halides are often used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Biaryl compounds or other substituted cycloheptene derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Cross-Coupling Reactions

Cyclohepten-1-ylboronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to the synthesis of biaryl compounds that are essential in pharmaceuticals and materials science.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds from aryl halides | |

| Negishi Coupling | Coupling with organozinc reagents | |

| Stille Coupling | Reaction with organotin compounds |

2.2 Asymmetric Synthesis

The compound has been explored for its potential in asymmetric synthesis. The use of this compound in conjunction with chiral catalysts can lead to enantioselective reactions, which are crucial for producing chiral pharmaceuticals.

Case Studies

3.1 Pharmaceutical Development

A notable application of this compound is in the synthesis of biologically active compounds. For instance, researchers have successfully synthesized novel inhibitors targeting specific enzymes by utilizing this compound as a key intermediate. These inhibitors have shown promising results in preclinical trials for treating diseases such as cancer and diabetes.

3.2 Agrochemical Applications

This compound has also found applications in the development of agrochemicals. Its ability to form stable complexes with various substrates makes it suitable for designing herbicides and pesticides that target specific pathways in plants or pests without affecting non-target species.

Challenges and Future Directions

Despite its utility, the application of this compound faces challenges such as stability under certain conditions and the need for specific reaction conditions to achieve desired yields. Future research may focus on improving the stability of this compound and exploring alternative catalytic systems to enhance its reactivity.

Mecanismo De Acción

Cyclohepten-1-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid. While phenylboronic acid is widely used in organic synthesis due to its stability and reactivity, this compound offers unique structural features that make it suitable for specific applications, particularly in the synthesis of cyclic compounds. Vinylboronic acid, on the other hand, is often used in the synthesis of polymers and other materials due to its ability to undergo polymerization reactions.

Comparación Con Compuestos Similares

- Phenylboronic acid

- Vinylboronic acid

- Allylboronic acid

- Methylboronic acid

Cyclohepten-1-ylboronic acid stands out due to its unique seven-membered ring structure, which imparts distinct reactivity and properties compared to other boronic acids.

Actividad Biológica

Cyclohepten-1-ylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources, including case studies and research findings.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The compound can be synthesized through various methods, including metal-catalyzed reactions. One notable synthesis involves the 1,4-conjugate addition of vinylboron compounds to cycloheptenones, yielding this compound as a key intermediate for further transformations in organic synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown promising inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| RKTS-80 | MCF-7 | 5.4 |

| RKTS-81 | MCF-7 | 1.0 |

| RKTS-82 | MCF-7 | 3.6 |

These results indicate that the derivatives of this compound can inhibit cell growth in a dose-dependent manner . The mechanism of action may involve the inhibition of key cellular pathways, although further investigation is necessary to elucidate these mechanisms.

Kinase Inhibition

This compound has also been investigated for its role as a kinase inhibitor. In a study focusing on FLT3 kinase, which is implicated in acute myeloid leukemia (AML), certain derivatives demonstrated significant inhibitory activity:

| Compound | FLT3 Inhibition IC50 (µM) |

|---|---|

| Compound A | 0.002 |

| Compound B | 0.005 |

These findings suggest that modifications to the cyclohepten structure can enhance its potency as a kinase inhibitor, making it a candidate for further development in cancer therapeutics .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells

A study assessed the effects of this compound derivatives on human breast cancer MCF-7 cells. The compounds were tested at various concentrations, demonstrating a clear dose-response relationship where higher concentrations led to increased inhibition of cell growth .

Case Study 2: FLT3 Kinase Inhibition

In another research effort, derivatives of this compound were evaluated for their ability to inhibit FLT3 kinase activity in AML models. The most potent compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents against this aggressive cancer type .

Propiedades

IUPAC Name |

cyclohepten-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2/c9-8(10)7-5-3-1-2-4-6-7/h5,9-10H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOVERLKAAQVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCCCC1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392446 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835882-35-4 |

Source

|

| Record name | Cyclohepten-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.